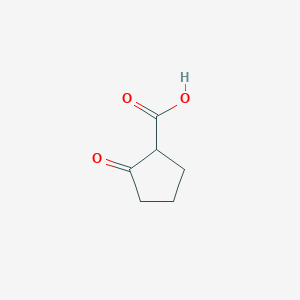
2-Oxocyclopentanecarboxylic acid
Descripción general
Descripción
2-Oxocyclopentanecarboxylic acid is a compound that has garnered interest due to its potential as a building block in organic synthesis. It is a structural analog of natural amino acids and has been noted for its presence in antitumor agents such as cycloleucine . The compound's utility stems from its functional groups, which allow for various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds, such as 1-amino-2-hydroxycyclopentanecarboxylic acid, has been explored due to their structural similarity to amino acids like serine and threonine . Additionally, biotechnological methods have been developed to produce 2-oxocarboxylic acids, which can serve as precursors to 2-oxocyclopentanecarboxylic acid. These methods utilize renewable feedstock and aim to optimize the fermentation process with high-performance microorganisms .
Molecular Structure Analysis
The molecular structure of 2-oxocyclopentanecarboxylic acid and its derivatives has been studied using crystallography. Preliminary data suggest the existence of tautomeric forms, which are important for understanding the compound's reactivity and interactions . The crystal structures of related hydroxy acids have also been determined, revealing patterns of supramolecular self-assembly that could be relevant for 2-oxocyclopentanecarboxylic acid .
Chemical Reactions Analysis
2-Oxocyclopentanecarboxylic acid can participate in various chemical reactions, including keto-enol tautomerism. The keto-enol equilibrium constants for this compound are significantly different from those of its smaller homolog, 2-oxocyclobutanecarboxylic acid, due to the ring strain present in the smaller cyclobutane ring . Oxidation and bimolecular condensation reactions have been studied for related dithiocarboxylic acids, which may shed light on the reactivity of 2-oxocyclopentanecarboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-oxocyclopentanecarboxylic acid are influenced by its molecular structure. The acidity constants of its enol form and the keto-enol equilibrium constants are particularly important for understanding its behavior in solution . Spectroscopic methods such as infrared, Raman, and NMR have been used to analyze the structure of related cyclopentanecarboxylic acids, providing insights into the conformation of the carboxyl group and intermolecular hydrogen bonds .
Aplicaciones Científicas De Investigación
Catalytic Properties and Reactions
2-Oxocyclopentanecarboxylic acid and its derivatives demonstrate significant potential in catalytic processes. For instance, Jacobsen-type complexes of cobalt(II) and manganese(III) form active catalysts for alkene epoxidation using molecular oxygen when combined with methyl, tert-butyl, or (−)-menthyl esters of 2-oxocyclopentanecarboxylic acids. These reactions result in the formation of alkyl-1-hydroxy-2-oxocyclopentanecarboxylates and 1-alkyl-2-oxo-hexanedicarboxylic acids as co-oxidation products (Rhodes et al., 1997).
Chemical Synthesis and Reactions
The compound plays a role in various chemical synthesis processes. For example, flash photolysis of related compounds in aqueous solution leads to the production of 2-oxocyclopentylideneketene, which undergoes hydration to the enol of 2-oxo-3,3,5,5-tetramethylcyclopentanecarboxylic acid; the enol then isomerizes to the keto form of the acid (Chiang et al., 2005).
Biochemical and Pharmaceutical Research
In the realm of biochemical and pharmaceutical research, 2-oxocyclopentanecarboxylic acid derivatives have been utilized in various studies. The compound has been involved in studies related to the absolute configuration of natural compounds like sarkomycin (Sato et al., 1963), and in research focused on the synthesis of potential structural analogs of natural amino acids (Huddle & Skinner, 1971).
Biotechnology and Green Chemistry
2-Oxocyclopentanecarboxylic acid derivatives are also significant in the field of biotechnology and green chemistry. They are considered promising new building blocks for synthetic chemistry, especially in producing functionalized compounds that are difficult to produce by classical chemical synthesis. These compounds support applications of chemicals produced via biotechnology in environmental aspects like the use of renewable feedstock and optimization of biotechnological processes (Stottmeister et al., 2005).
Propiedades
IUPAC Name |
2-oxocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-3-1-2-4(5)6(8)9/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBPINRBSNMESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498017 | |
| Record name | 2-Oxocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxocyclopentanecarboxylic acid | |
CAS RN |
50882-16-1 | |
| Record name | 2-Oxocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


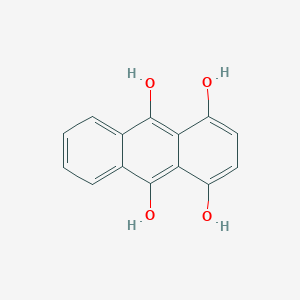
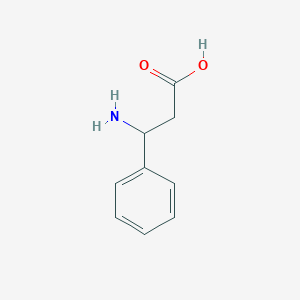
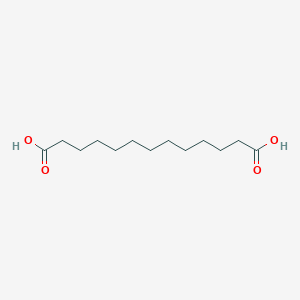
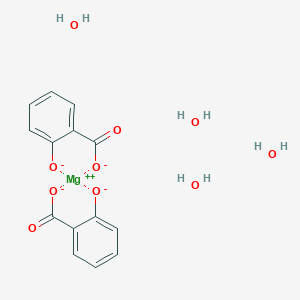
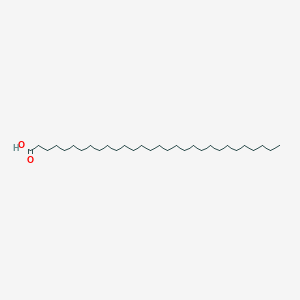
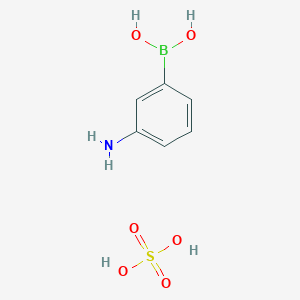
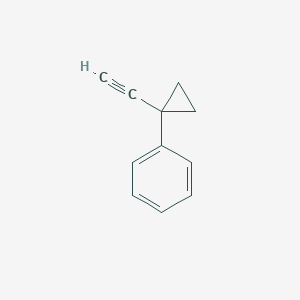
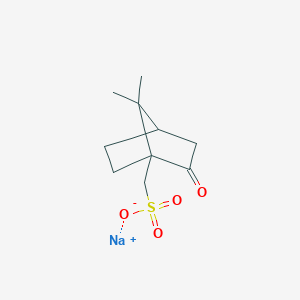
![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)
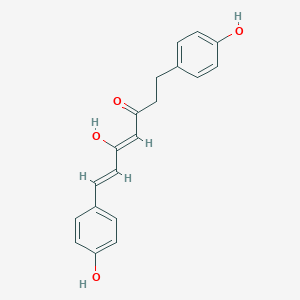
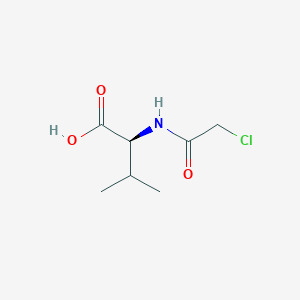
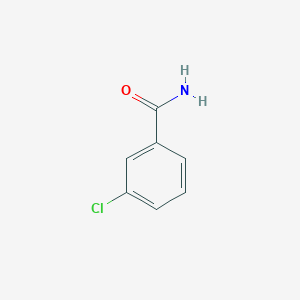
![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)